Maltoheptaose
Maltoheptaose
Maltoheptaose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Brand Name:
Vulcanchem
CAS No.:
34620-78-5
VCID:
VC21151733
InChI:
InChI=1S/C42H72O36/c43-1-8-15(50)16(51)24(59)37(67-8)74-31-10(3-45)69-39(26(61)18(31)53)76-33-12(5-47)71-41(28(63)20(33)55)78-35-14(7-49)72-42(29(64)22(35)57)77-34-13(6-48)70-40(27(62)21(34)56)75-32-11(4-46)68-38(25(60)19(32)54)73-30-9(2-44)66-36(65)23(58)17(30)52/h8-65H,1-7H2
SMILES:
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O
Molecular Formula:
C42H72O36
Molecular Weight:
1153.0 g/mol
Maltoheptaose
CAS No.: 34620-78-5
Cat. No.: VC21151733
Molecular Formula: C42H72O36
Molecular Weight: 1153.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Maltoheptaose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). |
|---|---|
| CAS No. | 34620-78-5 |
| Molecular Formula | C42H72O36 |
| Molecular Weight | 1153.0 g/mol |
| IUPAC Name | 2-[6-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C42H72O36/c43-1-8-15(50)16(51)24(59)37(67-8)74-31-10(3-45)69-39(26(61)18(31)53)76-33-12(5-47)71-41(28(63)20(33)55)78-35-14(7-49)72-42(29(64)22(35)57)77-34-13(6-48)70-40(27(62)21(34)56)75-32-11(4-46)68-38(25(60)19(32)54)73-30-9(2-44)66-36(65)23(58)17(30)52/h8-65H,1-7H2 |
| Standard InChI Key | BNABBHGYYMZMOA-UHFFFAOYSA-N |
| Isomeric SMILES | C(C1[C@H]([C@@H](C([C@H](O1)O[C@H]2[C@@H](C([C@H](OC2CO)O[C@H]3[C@@H](C([C@H](OC3CO)O[C@H]4[C@@H](C([C@H](OC4CO)O[C@H]5[C@@H](C([C@H](OC5CO)O[C@H]6[C@@H](C([C@H](OC6CO)O[C@H]7[C@@H](C(C(OC7CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
| SMILES | C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O |
| Canonical SMILES | C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O |
| Appearance | Assay:≥95%A crystalline solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator